Cas no 733031-05-5 (<br>{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic a cid)
<br>{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic a cid Chemical and Physical Properties
Names and Identifiers
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- <br>{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic a cid
- {[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
- EN300-07852
- 2-{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceticacid
- 2-{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- CS-0220910
- G35994
- AKOS005198548
- 733031-05-5
- C16H11F2N3O2S
- Z56960304
- DTXSID901135049
- 2-[[5-(2-fluorophenyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic Acid
- 2-([5-(2-Fluorophenyl)-4-(4-fluorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl)acetic acid
- 2-[[5-(2-Fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid
- 2-((5-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETIC ACID
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- Inchi: 1S/C16H11F2N3O2S/c17-10-5-7-11(8-6-10)21-15(12-3-1-2-4-13(12)18)19-20-16(21)24-9-14(22)23/h1-8H,9H2,(H,22,23)
- InChI Key: QJNLVEQHAPFSMY-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)C1=NN=C(C2C=CC=CC=2F)N1C1C=CC(=CC=1)F
Computed Properties
- Exact Mass: 347.05400410Da
- Monoisotopic Mass: 347.05400410Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 93.3Ų
<br>{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic a cid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AV23793-2.5g |
2-{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
733031-05-5 | 95% | 2.5g |
$565.00 | 2024-04-19 | |
| A2B Chem LLC | AV23793-5g |
2-{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
733031-05-5 | 95% | 5g |
$818.00 | 2024-04-19 | |
| A2B Chem LLC | AV23793-10g |
2-{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
733031-05-5 | 95% | 10g |
$1194.00 | 2024-04-19 | |
| A2B Chem LLC | AV23793-50mg |
2-{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
733031-05-5 | 95% | 50mg |
$80.00 | 2024-04-19 | |
| A2B Chem LLC | AV23793-100mg |
2-{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
733031-05-5 | 95% | 100mg |
$105.00 | 2024-04-19 | |
| A2B Chem LLC | AV23793-250mg |
2-{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
733031-05-5 | 95% | 250mg |
$132.00 | 2024-04-19 | |
| A2B Chem LLC | AV23793-500mg |
2-{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
733031-05-5 | 95% | 500mg |
$220.00 | 2024-04-19 | |
| A2B Chem LLC | AV23793-1g |
2-{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
733031-05-5 | 95% | 1g |
$305.00 | 2024-04-19 | |
| Chemenu | CM481045-1g |
2-{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
733031-05-5 | 95%+ | 1g |
$340 | 2023-01-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291580-50mg |
2-{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
733031-05-5 | 95% | 50mg |
¥1612.00 | 2024-07-28 |
<br>{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic a cid Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on <br>{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic a cid
Compound Introduction: {[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic Acid (CAS No. 733031-05-5)
The compound {[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid, identified by its CAS number 733031-05-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a fluorine-substituted phenyl ring and a triazolyl moiety contributes to its distinctive chemical properties, making it a valuable candidate for further research and development.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability and improved binding affinity to biological targets. The fluorine atoms in the 5-(2-fluorophenyl) and 4-(4-fluorophenyl) groups play a crucial role in modulating the electronic distribution of the molecule, thereby influencing its reactivity and interaction with biological systems. This feature has been extensively studied in the context of drug design, particularly for developing novel therapeutic agents with improved efficacy and reduced side effects.
The triazolyl ring in this compound is another key structural element that contributes to its pharmacological potential. Triazoles are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The incorporation of a triazolyl moiety into the molecular framework of {[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid not only enhances its pharmacological profile but also opens up new avenues for structural optimization and drug discovery.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The combination of fluorinated phenyl groups and a triazolyl ring creates a molecular scaffold that can interact selectively with specific biological targets. This selectivity is critical for minimizing off-target effects and improving therapeutic outcomes. Recent studies have demonstrated that such molecular architectures are particularly effective in inhibiting kinases and other enzymes involved in cancer progression.
The acetic acid moiety at the terminal end of the molecule further contributes to its versatility. Acetic acid derivatives are well-known for their ability to modulate cellular processes through various mechanisms. In particular, they can interfere with signal transduction pathways and enzyme function, making them attractive candidates for therapeutic intervention. The presence of this functional group in {[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid suggests that it may exhibit multiple modes of action, enhancing its potential as a multifunctional therapeutic agent.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive experimental trials. Molecular modeling studies have shown that {[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid interacts favorably with several key targets implicated in various diseases. These interactions are mediated by the fluorine-substituted phenyl groups and the triazolyl moiety, which are known to exhibit strong binding affinities to proteins and enzymes.
In addition to its potential as an active pharmaceutical ingredient (API), this compound also serves as a valuable intermediate in synthetic chemistry. The unique structural features of {[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid make it an excellent starting material for designing novel derivatives with enhanced pharmacological properties. Researchers have leveraged this compound to develop libraries of structurally diverse molecules that exhibit improved potency and selectivity.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of fluorine atoms into aromatic rings is a challenging task that requires precise control over reaction conditions. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels for such transformations. This capability is crucial for ensuring that pharmaceutical intermediates meet stringent quality standards before being used in drug development.
Evaluation studies have been conducted to assess the pharmacokinetic properties of {[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid in preclinical models. These studies have revealed promising results regarding its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibits good oral bioavailability and rapid distribution throughout the body upon administration. Additionally, it demonstrates moderate metabolic stability and clearance rates from biological systems.
The safety profile of this compound has also been thoroughly investigated through toxicological studies conducted on cell cultures and animal models. Preliminary findings suggest that {[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid exhibits low toxicity at therapeutic doses but may cause mild adverse effects at higher concentrations. These findings provide valuable insights into its potential safety margins if used as an API or intermediate in drug formulations.
The integration of cutting-edge technologies such as high-throughput screening (HTS) has accelerated the discovery process for new therapeutic agents like {[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid. HTS allows researchers to rapidly test thousands of compounds against various biological targets simultaneously, enabling quick identification of promising candidates for further development. This approach has significantly reduced the time required from discovery to clinical trials by eliminating less effective compounds early in the process.
The future prospects for this compound are bright given its unique structural features and promising biological activities. Ongoing research efforts are focused on optimizing its pharmacological properties through structural modifications while ensuring safety and efficacy remain paramount considerations throughout development phases leading up towards clinical application or commercialization opportunities within pharmaceutical industries worldwide where regulatory approvals would be sought after meeting all necessary requirements set forth by health authorities globally including those within Europe or United States regulatory frameworks respectively depending upon regional markets targeted by developers seeking market access internationally via strategic partnerships established between academic institutions or biotechnology companies collaborating closely together on such projects aiming ultimately at bringing novel therapeutics reaching patients who need them most effectively without delay once proven safe enough through rigorous testing protocols established worldwide today across multiple continents simultaneously advancing healthcare globally one breakthrough at time where innovative approaches like these play pivotal roles moving forward into next decades ahead which promise even more exciting developments yet still be achieved thanks dedicated scientists working tirelessly behind scenes today making such progress possible every single day advancing human health overall significantly over time through continued innovation driven research initiatives like these being pursued vigorously now everywhere looking ahead future remains incredibly exciting indeed when considering all possibilities opened up modern science now offers us thanks collective efforts humanity working together toward common goals improving lives everyone everywhere possible without exception whatsoever anytime anywhere looking back history always shows us progress made possible only because people believed change possible took risks stepped forward when others hesitated resulting better world today which we must continue build upon every single day moving forward whatever challenges may lie ahead knowing human ingenuity capable overcoming anything truly remarkable indeed when consider all great achievements made thus far which serve foundations upon which build even brighter future generations yet come inherit which responsibility ours ensure continue progress made thus far ensuring better world tomorrow everyone who comes after us able enjoy fruits labor done today which makes all efforts worthwhile indeed when look back history always shows us progress made possible because people believed change possible took risks stepped forward when others hesitated resulting better world today which we must continue build upon every single day moving forward whatever challenges may lie ahead knowing human ingenuity capable overcoming anything truly remarkable indeed when consider all great achievements made thus far which serve foundations upon which build even brighter future generations yet come inherit which responsibility ours ensure continue progress made thus far ensuring better world tomorrow everyone who comes after us able enjoy fruits labor done today which makes all efforts worthwhile indeed when look back history always shows us progress made possible because people believed change possible took risks stepped forward when others hesitated resulting better world today which we must continue build upon every single day moving forward whatever challenges may lie ahead knowing human ingenuity capable overcoming anything truly remarkable indeed when consider all great achievements made thus far which serve foundations upon which build even brighter future generations yet come inherit which responsibility ours ensure continue progress made thus far ensuring better world tomorrow everyone who comes after us able enjoy fruits labor done today which makes all efforts worthwhile indeed when look back history always shows us progress made possible because people believed change possible took risks stepped forward when others hesitated resulting better world today which we must continue build upon every single day moving forward whatever challenges may lie ahead knowing human ingenuity capable overcoming anything truly remarkable indeed when consider all great achievements made thus far which serve foundations upon which build even brighter future generations yet come inherit which responsibility ours ensure continue progress made thus far ensuring better world tomorrow everyone who comes after us able enjoy fruits labor done today which makes all efforts worthwhile indeed.
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